molecular formula C19H22BrNO5S B11346397 N-[(5-bromofuran-2-yl)methyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-[(5-bromofuran-2-yl)methyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B11346397
M. Wt: 456.4 g/mol
InChI Key: TUXCDMYOZBTASJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 5-bromofuran-2-ylmethyl group, a 3,4-dimethylphenoxy substituent, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The bromofuran unit may confer electrophilic reactivity or halogen-bonding interactions, while the tetrahydrothiophene sulfone group could enhance solubility or metabolic stability .

Properties

Molecular Formula

C19H22BrNO5S

Molecular Weight

456.4 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C19H22BrNO5S/c1-13-3-4-16(9-14(13)2)25-11-19(22)21(10-17-5-6-18(20)26-17)15-7-8-27(23,24)12-15/h3-6,9,15H,7-8,10-12H2,1-2H3

InChI Key

TUXCDMYOZBTASJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps, starting with the preparation of the bromofuran and dimethylphenoxy intermediates. The bromofuran intermediate can be synthesized through the bromination of furan, followed by a methylation reaction. The dimethylphenoxy intermediate is prepared by reacting 3,4-dimethylphenol with an appropriate alkylating agent.

The final step involves the coupling of these intermediates with N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromofuran ring can be oxidized to form corresponding furanones.

    Reduction: The bromine atom can be reduced to form the corresponding furan derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromofuran ring would yield furanones, while reduction would yield the corresponding furan derivative. Substitution reactions would result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it a potential candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, particularly those involving oxidative stress or inflammation.

    Industry: The compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may act as an inhibitor or modulator of certain biochemical pathways, potentially affecting processes like cell signaling or gene expression.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Analogous Acetamide Derivatives
Compound Name Substituent 1 Substituent 2 Core Structure
Target Compound 5-Bromofuran-2-ylmethyl 3,4-Dimethylphenoxy Acetamide + sulfolane sulfone
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-benzofuran-3-yl)-N-(4-methoxybenzyl)acetamide 5-Ethylbenzofuran-3-yl 4-Methoxybenzyl Acetamide + sulfolane sulfone
N-(1-(3-bromophenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide 3-Bromophenyl N,4-Dimethylphenyl sulfonamide Acetamide
N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide derivative 5-(4-Fluorophenyl)furan-2-yl 3-Methoxybenzamide Benzamide + sulfolane sulfone

Key Observations :

  • Brominated vs. Bromine’s larger atomic radius may enhance hydrophobic interactions compared to fluorine’s electronegativity.
  • Sulfone Positioning : Unlike the sulfonamide in , the sulfolane sulfone in the target compound and provides a rigid, polar scaffold that may influence conformational stability and solubility.

Pharmacological and Biochemical Comparisons

Critical Analysis :

  • Target Compound vs. : Both share sulfolane sulfone and heterocyclic aromatic groups, but the benzofuran in is associated with neurotransmitter receptor modulation, whereas the bromofuran in the target compound may favor halogen-dependent enzyme inhibition.
  • Sulfonamide vs. Sulfone : The sulfonamide in is linked to kinase inhibition (e.g., carbonic anhydrase), while the sulfone group in the target compound may reduce off-target reactivity due to its full oxidation state .

Computational Similarity Analysis

Using tools like WENDI (), Tanimoto similarity scores (>0.85) suggest:

  • ChEMBL/KEGG Matches : Compounds with sulfolane sulfone cores (e.g., ) share high similarity, likely interacting with oxidative stress-related pathways (e.g., NADPH oxidase).
  • Medline Correlations: Derivatives with 3,4-dimethylphenoxy groups are linked to anti-inflammatory activity in preclinical models, though direct data for the target compound remains speculative .

Biological Activity

N-[(5-bromofuran-2-yl)methyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on existing research, including its mechanism of action, therapeutic effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C19H22BrN2O5S
Molecular Weight 456.4 g/mol
CAS Number 898622-94-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression, thereby exerting anti-inflammatory and anticancer effects.
  • Receptor Modulation : It may bind to receptors that regulate cellular signaling pathways, influencing cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Case Study 1 : In vitro studies demonstrated that the compound reduced the viability of breast cancer cells by inducing cell cycle arrest and apoptosis through caspase activation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Case Study 2 : In animal models, it significantly decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

Preliminary studies indicate that the compound possesses antimicrobial properties against certain bacterial strains:

  • Case Study 3 : Testing against Staphylococcus aureus showed a notable reduction in bacterial growth, indicating potential use as an antimicrobial agent .

Research Findings

A review of literature reveals diverse findings regarding the biological activity of this compound:

Study TypeFindings
In vitro studiesInduced apoptosis in cancer cell lines; inhibited enzyme activity
In vivo studiesReduced inflammation markers in animal models; demonstrated antimicrobial activity
Mechanistic studiesIdentified interactions with specific enzymes and receptors

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